molecular formula C18H21NO3 B6372686 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% CAS No. 1262000-60-1

4-(3-BOC-Aminophenyl)-2-methylphenol, 95%

Cat. No. B6372686
CAS RN: 1262000-60-1
M. Wt: 299.4 g/mol
InChI Key: AEXAZUHDJNTMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)-2-methylphenol, 95% (4-BAP-2MP) is an aromatic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a common reagent used in the synthesis of various compounds, such as amines, amides, and peptides. It is also used in the preparation of pharmaceuticals, as a precursor for the synthesis of peptides, and as a reagent in the study of enzyme kinetics. 4-BAP-2MP has a wide range of biochemical and physiological effects, which makes it an important tool in the study of biochemical processes.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-methylphenol, 95% is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various compounds, such as amines, amides, and peptides. It is also used in the preparation of pharmaceuticals, as a precursor for the synthesis of peptides, and as a reagent in the study of enzyme kinetics. In addition, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% is used in the study of the structure and function of proteins, in the development of new drugs, and in the study of metabolic pathways.

Mechanism of Action

4-(3-BOC-Aminophenyl)-2-methylphenol, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases. It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. In addition, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% can act as an allosteric modulator, affecting the activity of enzymes in a manner that is not directly related to the enzyme’s active site.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-2-methylphenol, 95% has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as proteases and phosphatases, and can act as an allosteric modulator. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(3-BOC-Aminophenyl)-2-methylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% is relatively stable and has a wide range of biochemical and physiological effects. However, it can be toxic if ingested, and should be handled with care. In addition, its effects on enzymes can vary depending on the concentration and the specific enzyme.

Future Directions

The use of 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% in the development of new drugs and therapies. In addition, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% could be used to study the structure and function of proteins, to study metabolic pathways, and to develop new methods for the synthesis of peptides and amides. Furthermore, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% could be used to study the effects of environmental toxins, and to develop new methods for the detection and removal of toxins. Finally, 4-(3-BOC-Aminophenyl)-2-methylphenol, 95% could be used to study the effects of aging, and to develop new methods for the prevention and treatment of age-related diseases.

Synthesis Methods

4-(3-BOC-Aminophenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including the classical SN2 reaction, the Grignard reaction, and the Wittig reaction. The classical SN2 reaction is the most commonly used method for the synthesis of 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%. In this method, an alkyl halide is reacted with an amine to produce an alkyl amine. The alkyl amine is then reacted with a phenol to produce 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%. The Grignard reaction is also used to synthesize 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%. In this method, a Grignard reagent is reacted with a phenol to produce 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%. The Wittig reaction is another method used to synthesize 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%. In this method, a Wittig reagent is reacted with a phenol to produce 4-(3-BOC-Aminophenyl)-2-methylphenol, 95%.

properties

IUPAC Name

tert-butyl N-[3-(4-hydroxy-3-methylphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-10-14(8-9-16(12)20)13-6-5-7-15(11-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXAZUHDJNTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127855
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262000-60-1
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4′-hydroxy-3′-methyl[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.